molecular formula C11H16N3O7PS B14075329 diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate

diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate

Cat. No.: B14075329
M. Wt: 365.30 g/mol
InChI Key: GRUWCWFJSRNUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is then converted to the corresponding acid hydrazide by reacting with hydrazine hydrate in ethanol. The acid hydrazide is then refluxed with carbon disulfide to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

diethoxyphosphoryl 2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3O7PS/c1-4-18-22(17,19-5-2)21-10(16)9(14-20-7(3)15)8-6-23-11(12)13-8/h6H,4-5H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUWCWFJSRNUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=O)C(=NOC(=O)C)C1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N3O7PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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